6-(4-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride
Description
Properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-13-9(15)6-8(12-10(13)16)14-4-2-7(11)3-5-14;;/h6-7H,2-5,11H2,1H3,(H,12,16);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDAWMGRCHKVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molar mass of approximately 224.26 g/mol. The structure features a pyrimidine core substituted with an aminopiperidine group, which is crucial for its biological activity.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 224.26 g/mol |
| Melting Point | 191–192 °C |
| Solubility | Soluble in DMSO |
The compound exhibits significant biological activity primarily as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 is an enzyme involved in glucose metabolism and is a target for diabetes treatment. Inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate insulin secretion.
Case Study: DPP-4 Inhibition
A study synthesized a series of derivatives based on the structure of this compound and evaluated their DPP-4 inhibitory activities. The results indicated that several analogs demonstrated potent inhibition with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine moiety significantly influenced activity .
In Vitro Studies
In vitro assays using human plasma showed that the compound effectively inhibits DPP-4 activity, leading to enhanced insulin secretion in response to glucose stimulation. This mechanism highlights its potential as an anti-diabetic agent .
In Vivo Studies
In vivo studies conducted on diabetic mouse models demonstrated that administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The compound was well-tolerated with no observed adverse effects at therapeutic doses .
Synthesis and Derivatives
The synthesis of this compound involves several steps including reaction conditions optimized for yield and purity. The general procedure includes:
- Reagents: Use of acetonitrile and DIPEA as solvents.
- Reaction Conditions: Heating under reflux for 24 hours.
- Purification: Recrystallization from dichloromethane/n-hexane mixtures.
Table 2: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Step 1 | Acetonitrile, DIPEA | Reflux for 24 hours |
| Step 2 | Sodium bicarbonate | Ice bath cooling |
| Step 3 | Dichloromethane/n-Hexane | Recrystallization |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6-(4-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride involves several steps that typically include the reaction of 6-chloro-3-methyl uracil with various intermediates under controlled conditions. The final products are purified through chromatography and characterized using techniques such as NMR and mass spectrometry. The compound has demonstrated a high yield and purity, confirming its suitability for further biological evaluation .
Biological Evaluation
Recent studies have highlighted the compound's effectiveness as a DPP-4 inhibitor. A series of derivatives were synthesized and evaluated for their inhibitory activity against DPP-4. The results indicated that certain modifications to the structure significantly enhanced the inhibitory potency. For instance, compounds with specific substitutions on the phenyl moiety showed IC50 values ranging from 9 to 30 µM, indicating promising therapeutic potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that:
- C6 Substitution : The presence of electronegative groups on the phenyl ring was crucial for enhancing DPP-4 inhibition.
- Kinetic Studies : The most potent derivative exhibited competitive inhibition with a Ki value of 12.01 µM, suggesting effective binding to the DPP-4 active site .
Therapeutic Applications
The primary application of this compound lies in its potential use as an anti-diabetic agent. By inhibiting DPP-4, this compound can help regulate blood sugar levels in patients with type 2 diabetes. Its efficacy compared to existing DPP-4 inhibitors like Sitagliptin positions it as a candidate for further development into a therapeutic drug .
Case Studies
Several case studies have illustrated the compound's potential:
- In Vitro Studies : In vitro assays demonstrated that various derivatives of the compound effectively inhibited DPP-4 activity, with some showing superior performance compared to established medications.
- Computational Studies : Molecular docking simulations provided insights into the binding interactions at the DPP-4 enzyme's active site, supporting the design strategy employed in synthesizing these derivatives .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of pyrimidine-dione derivatives are highly dependent on substituent groups. Below is a comparative analysis:
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Implications
- 4-Aminopiperidine vs. 3-Aminopiperidine: The position of the amino group on the piperidine ring (4- vs. 3-) influences steric interactions with biological targets. For example, the (S)-3-aminopiperidine analog is linked to Alogliptin impurities, suggesting its role in diabetes drug metabolism .
- Salt Forms : The dihydrochloride salt in the target compound improves solubility compared to freebase analogs, which is critical for oral bioavailability .
- Anti-Mycobacterial Activity: The phenoxy-piperidine analog () demonstrates that aromatic substituents on the piperidine ring enhance activity against Mycobacterium tuberculosis, likely by improving membrane penetration .
Physicochemical Properties
- Molecular Weight: The target compound (MW ~303.2 g/mol) falls within the acceptable range for drug-likeness, whereas simpler analogs like 6-amino-3-methylpyrimidine-2,4-dione (MW ~153.1 g/mol) may lack sufficient complexity for targeted interactions .
Q & A
Q. What are the established synthetic routes for this compound, and what parameters critically influence reaction yield?
The compound can be synthesized via condensation reactions involving pyrimidine-dione precursors and functionalized piperidine derivatives. A common approach involves refluxing intermediates (e.g., trifluoromethyl ketones) with urea or thiourea in ethanol under basic conditions (e.g., sodium ethoxide) . Critical parameters include:
Q. How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy : Confirm regiochemistry of the pyrimidine-dione core and piperidine substitution patterns. For example, -NMR can resolve methyl groups at position 3 (δ ~3.3 ppm) and amine protons (δ ~6.5 ppm) .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions in the pyrimidine-dione ring) to validate solid-state conformation .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What safety protocols are essential during handling and storage?
- Handling : Use fume hoods to avoid inhalation of fine powders. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight glass containers at 2–8°C, protected from humidity and light to prevent degradation .
Advanced Research Challenges
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict intermediates and transition states. For example:
- Reaction mechanism modeling : Simulate nucleophilic attack of the piperidine amine on the pyrimidine-dione carbonyl group to identify energy barriers .
- Solvent effects : Use COSMO-RS models to screen solvents for improved yield (e.g., ethanol vs. DMF) .
- Machine learning : Train models on existing pyrimidine synthesis data to predict optimal reaction conditions (temperature, catalyst) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating - couplings. For instance, HMBC can confirm connectivity between the piperidine NH and pyrimidine C2 .
- Isotopic labeling : Introduce -urea to track nitrogen incorporation into the pyrimidine ring via mass spectrometry .
- Variable-temperature NMR : Resolve dynamic effects (e.g., amine proton exchange) by analyzing spectra at 25°C vs. −40°C .
Q. What are the implications of polymorphic forms on biological activity?
Polymorphs may alter solubility and bioavailability:
- Crystallization screening : Use solvent/antisolvent combinations (e.g., water/ethanol) to isolate polymorphs. XRPD can differentiate forms based on diffraction patterns .
- Dissolution studies : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) to assess pharmacokinetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
